molecular formula C18H21NO6S B11145327 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11145327
M. Wt: 379.4 g/mol
InChI Key: KPEMCSJCKOFDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrothiophene-1,1-dioxide (sulfolane-derived) moiety linked via an acetamide bridge to a 3,4,8-trimethyl-2-oxo-2H-chromen-7-yloxy group. The sulfolane group enhances solubility due to its polar sulfone functionality, while the chromene scaffold may confer bioactivity, as chromene derivatives are known for antimicrobial, anti-inflammatory, and antitumor properties . The methyl substituents at positions 3, 4, and 8 of the chromene ring likely modulate steric and electronic effects, influencing binding affinity and metabolic stability.

Properties

Molecular Formula

C18H21NO6S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C18H21NO6S/c1-10-11(2)18(21)25-17-12(3)15(5-4-14(10)17)24-8-16(20)19-13-6-7-26(22,23)9-13/h4-5,13H,6-9H2,1-3H3,(H,19,20)

InChI Key

KPEMCSJCKOFDEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure

The compound features a tetrahydrothiophene ring with a sulfone group and a coumarin derivative. Its chemical structure can be represented as follows:

Component Structure
TetrahydrothiopheneTetrahydrothiophene
Coumarin DerivativeCoumarin

The primary biological activity of this compound is attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability and neurotransmitter release.
  • Antioxidant Activity : The presence of the coumarin moiety suggests potential antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against glioblastoma (U87MG) cells with promising results .
  • Neuroprotective Effects : By modulating GIRK channels, this compound may exert neuroprotective effects, making it a candidate for treating neurological disorders such as epilepsy and anxiety.
  • Anti-inflammatory Properties : The ability to inhibit pro-inflammatory enzymes positions this compound as a potential anti-inflammatory agent .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties : A study investigating the anticancer effects of various coumarin derivatives found that certain structural modifications enhanced their cytotoxicity against U87MG cells .
    Compound IC50 (µM) Cell Line
    Compound A61U87MG
    Compound B31.24Staphylococcus aureus
  • Neuropharmacological Study : Research highlighted the role of GIRK channel activators in reducing neuronal excitability and potentially alleviating symptoms in models of anxiety and depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Ring

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide (): Differs by having a 5-hydroxy and 4-oxo group instead of 3,4,8-trimethyl substituents. The 4-oxo group could increase conjugation, altering electronic properties .
  • N-(pyridin-2-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide ():
    Replaces the sulfolane group with a pyridinyl substituent. Pyridine’s aromaticity and basicity may improve π-π stacking and solubility in polar solvents, but the absence of the sulfone group reduces polarity compared to the target compound .

Feature Target Compound Chromene-Modified Analog () Pyridinyl Analog ()
Chromene Substituents 3,4,8-trimethyl, 2-oxo 5-hydroxy, 2,2-dimethyl, 4-oxo 3,4,8-trimethyl, 2-oxo
N-Substituent 1,1-dioxidotetrahydrothiophen-3-yl 1,1-dioxidotetrahydrothiophen-3-yl Pyridin-2-yl
Key Functional Groups Sulfone, methyl, oxo Sulfone, hydroxy, oxo Pyridine, methyl, oxo
Potential Bioactivity Enhanced lipophilicity Increased hydrogen bonding Improved π-π interactions

Variations in the Acetamide Substituent

  • N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-nitrophenoxy)acetamide (): Incorporates a 4-chlorobenzyl group and a 2-nitrophenoxy substituent. The chlorobenzyl group adds steric bulk and lipophilicity, which may impact membrane permeability .
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
    Features a dichlorophenyl group and a pyrazolone ring. The chlorine atoms enhance halogen bonding, while the pyrazolone core may confer anti-inflammatory activity, as seen in analogous structures .

Feature Target Compound Nitro/Chlorobenzyl Analog () Dichlorophenyl Analog ()
Acetamide Substituent Chromen-7-yloxy 2-Nitrophenoxy 3,4-Dichlorophenyl
N-Substituent 1,1-dioxidotetrahydrothiophen-3-yl 4-Chlorobenzyl + sulfolane 1,5-Dimethylpyrazol-4-yl
Electronic Effects Moderate (methyl, oxo) Strongly electron-withdrawing (NO₂) Electron-withdrawing (Cl)
Bioactivity Implications Chromene-mediated interactions Potential nitro-reductase susceptibility Halogen bonding, anti-inflammatory

Heterocyclic Core Modifications

  • N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide ():
    Utilizes a thiophene ring and phthalimide group. The thiophene’s sulfur atom may engage in hydrophobic interactions, while the phthalimide moiety could confer fluorescence or π-stacking properties .

  • Morpholin-3-yl Acetamides ():
    Contains a morpholine ring, which improves water solubility and metabolic stability. The acetyl and sulfonyl groups in analogs (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) enhance hydrogen-bond acceptor capacity .

Feature Target Compound Thienyl-Phthalimide Analog () Morpholinyl Analog ()
Core Structure Chromene + sulfolane Thiophene + phthalimide Morpholine + aryl
Solubility Moderate (sulfone) Low (phthalimide) High (morpholine)
Functional Groups Sulfone, oxo Thiophene, phthalimide Morpholine, acetyl/sulfonyl

Key Research Findings and Implications

  • Structural Flexibility : The sulfolane moiety in the target compound offers a balance of polarity and rigidity, contrasting with pyridinyl () or morpholinyl () groups.
  • Chromene Modifications : Methyl groups at positions 3,4,8 likely shield the chromene core from oxidative metabolism, enhancing stability compared to hydroxy-substituted analogs ().
  • Bioactivity Correlations : Amides with halogenated aryl groups () exhibit stronger intermolecular interactions (e.g., halogen bonding), while chromene derivatives may target kinase or protease enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.